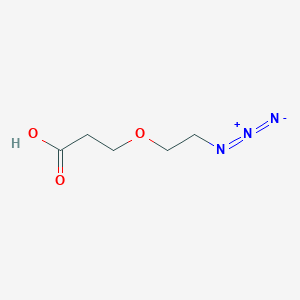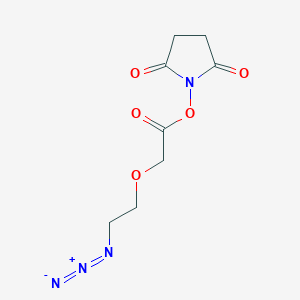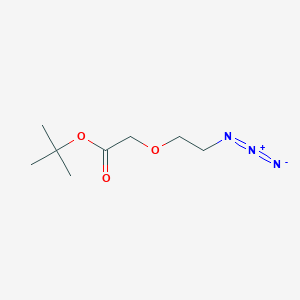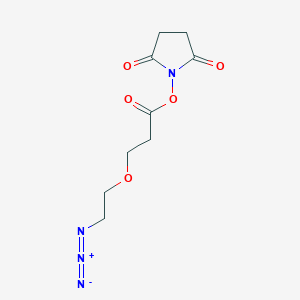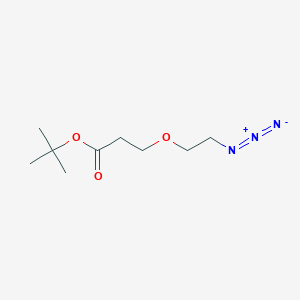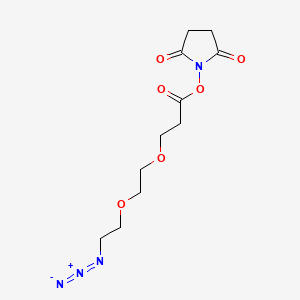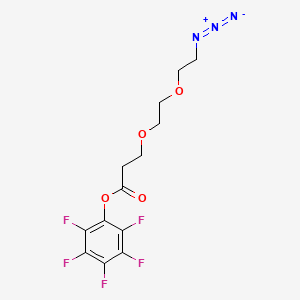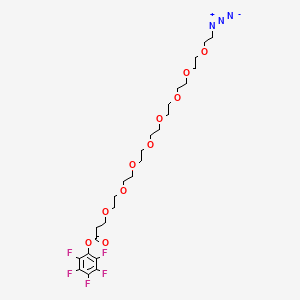
Azido-PEG8-PFP ester
Overview
Description
Azido-PEG8-PFP ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a click chemistry reagent, containing an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It also contains a PFP group, which is a better leaving group compared to a hydroxyl group .
Synthesis Analysis
This compound can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The hydrophilic PEG spacer adds to the water solubility of this reagent .Molecular Structure Analysis
The molecular formula of this compound is C25H36F5N3O10 . It has a molecular weight of 633.6 g/mol .Chemical Reactions Analysis
This compound can participate in Click Chemistry reactions with alkynes, DBCO, and BCN to form triazole groups . The PFP ester is amine-reactive and is less susceptible toward hydrolysis compared to NHS ester .Physical And Chemical Properties Analysis
This compound is a liquid . Its molecular weight is 633.6 g/mol and its molecular formula is C25H36F5N3O10 .Scientific Research Applications
Dynamic Cell Adhesion, Migration, and Shape Change
Azido-polylysine-g-PEG, a cell-repellent APP, has been utilized to create substrates for controlled dynamic cell adhesion. This technique, simple yet powerful, demonstrates its application in diverse fields such as tissue motility assays, patterned coculturing, and triggered cell shape change, showcasing the versatility of azido-PEG-based materials in biological studies (van Dongen et al., 2013).
Functional Group Introduction in Polymer Structures
A method for introducing functional groups into polymer structures has been developed, utilizing the different reactivities of activated ester functionalities like pentafluorophenyl (PFP) ester and azlactone (AZ). This selective modification of activated ester groups introduces functional groups to the polymer backbone in a controlled manner, highlighting the application of azido-PFP ester in polymer chemistry (Li et al., 2013).
Synthesis of Reactive Telechelic Polymers
The use of a diazo initiator and a chain transfer agent, both containing a PFP activated ester, in RAFT polymerization has led to the successful synthesis of homopolymers and diblock copolymers. These polymers derived from the PFP-CTA have an activated ester at one end of the polymer chain, which can react with amines. This work illustrates the potential of azido-PFP ester in creating functional polymers with specific end-group functionalities (Roth et al., 2008).
Vibrational Signaling in Molecular Electronics and Biochemistry
Azido-PEG-succinimide ester oligomers have been studied using RA 2DIR spectroscopy, revealing that part of the excess energy propagates ballistically via the covalent backbone of the molecules. This discovery opens avenues for new signal transduction strategies in molecular electronics and biochemistry (Lin & Rubtsov, 2012).
PEGylation of Degradable Aliphatic Polyesters
Heterofunctional PEG tagged with pendent N-hydroxy-succinimidyl activated esters has been synthesized for conjugation with amino derivatives and grafting to azido functional aliphatic polyesters backbones. This method offers a straightforward pathway for the synthesis of functional amphiphilic and degradable copolymers, pertinent in biomedical applications like drug delivery (Freichels et al., 2011).
Site-specific Protein PEGylation
A methodology for PEGylation, based on the site-specific incorporation of para-azidophenylalanine into proteins, has been developed. This strategy is useful for generating selectively PEGylated proteins for therapeutic applications, demonstrating the relevance of azido-PFP ester in protein chemistry (Deiters et al., 2004).
Mechanism of Action
Target of Action
Azido-PEG8-PFP ester is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of proteins .
Mode of Action
This compound contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups . These reactions allow this compound to bind to its targets and form PROTAC molecules .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within cells . By forming PROTAC molecules, this compound can selectively target proteins for degradation, thereby influencing the associated biochemical pathways .
Pharmacokinetics
It’s known that the compound is a peg-based linker , which generally improves the water solubility of the compound This could potentially enhance its bioavailability
Result of Action
The primary result of the action of this compound is the selective degradation of target proteins . This occurs through the ubiquitin-proteasome system, leading to changes at the molecular and cellular levels .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the CuAAc and SPAAC reactions could be affected by the presence of copper ions and the specific environmental conditions . Additionally, the stability of the compound may be influenced by factors such as temperature and light .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Azido-PEG8-PFP ester plays a significant role in biochemical reactions, particularly in the synthesis of PROTACs . It interacts with various enzymes and proteins, primarily through its Azide group, which can undergo CuAAc with molecules containing Alkyne groups .
Cellular Effects
The effects of this compound on cells and cellular processes are largely related to its role in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Molecular Mechanism
This compound exerts its effects at the molecular level through its role in the formation of PROTACs . It can undergo CuAAc with molecules containing Alkyne groups, facilitating the formation of PROTACs .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36F5N3O10/c26-20-21(27)23(29)25(24(30)22(20)28)43-19(34)1-3-35-5-7-37-9-11-39-13-15-41-17-18-42-16-14-40-12-10-38-8-6-36-4-2-32-33-31/h1-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLXHBTXSPGUHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36F5N3O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401118846 | |
| Record name | 4,7,10,13,16,19,22,25-Octaoxaheptacosanoic acid, 27-azido-, 2,3,4,5,6-pentafluorophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401118846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
633.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2055014-62-3 | |
| Record name | 4,7,10,13,16,19,22,25-Octaoxaheptacosanoic acid, 27-azido-, 2,3,4,5,6-pentafluorophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2055014-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13,16,19,22,25-Octaoxaheptacosanoic acid, 27-azido-, 2,3,4,5,6-pentafluorophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401118846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


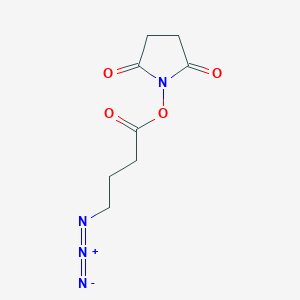
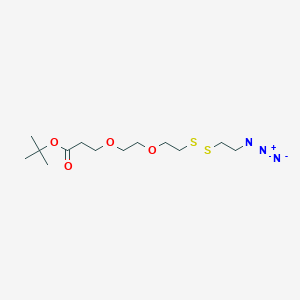



![Imino-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium](/img/structure/B605812.png)
